(4-(4-Fluorophenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(4-(4-Fluorophenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a thiadiazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The thiadiazole ring is then synthesized and coupled with the piperazine derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Fluorophenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-(4-Fluorophenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Biology: It is used in biochemical assays to study receptor binding and enzyme inhibition.
Industry: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorophenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
- (4-(4-Methylphenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
- (4-(4-Bromophenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
Uniqueness
The uniqueness of (4-(4-Fluorophenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone lies in the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H17FN4OS |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-phenylthiadiazol-5-yl)methanone |
InChI |
InChI=1S/C19H17FN4OS/c20-15-6-8-16(9-7-15)23-10-12-24(13-11-23)19(25)18-17(21-22-26-18)14-4-2-1-3-5-14/h1-9H,10-13H2 |
InChI Key |
VIXATGWYSHQRHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(N=NS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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